AZD8330

Content Navigation

Researchers using generic MEK inhibitors face ATP-dependent IC50 variability and rapid hepatic clearance, undermining in vivo efficacy. AZD8330, a selective uncompetitive MEK1/2 inhibitor, overcomes these with sub-nM potency, >200-kinase selectivity, and 63-77% oral bioavailability. • Consistent low-dose, once-daily oral dosing for sustained ERK inhibition • High DMSO/EtOH solubility (≤92 mg/mL) ensures reproducible liquid handling and HTS compatibility • No off-target activity, enabling clean pathway analysis. Immediate global shipping.

CAS Number

Product Name

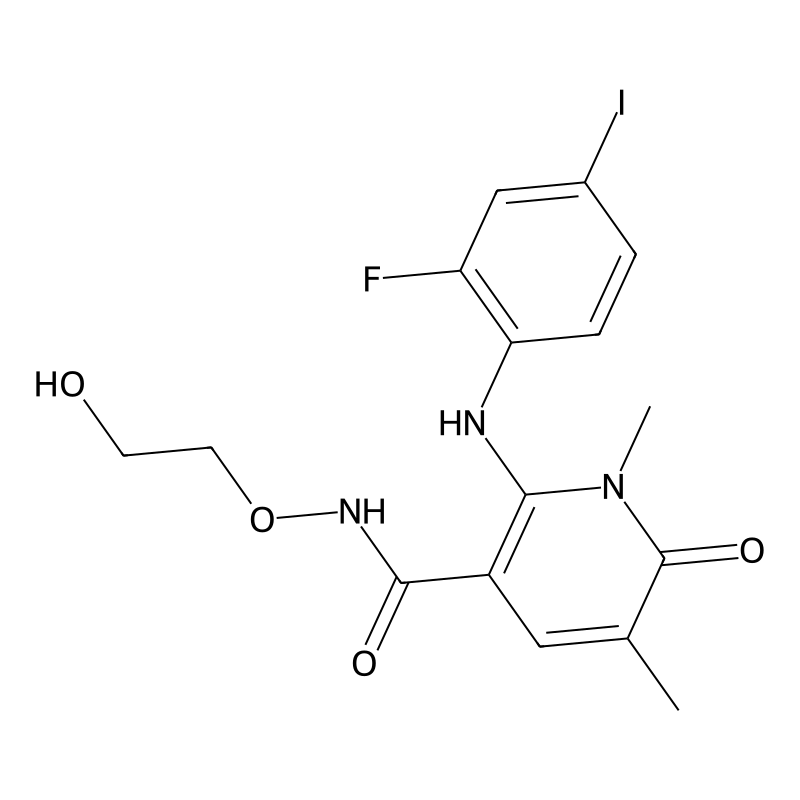

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

AZD8330 (ARRY-424704) is a highly selective, uncompetitive MEK1/2 inhibitor featuring a distinct 6-oxo-1,6-dihydropyridazine structural core [1]. In procurement and assay design, it is prioritized for its sub-nanomolar cellular potency, exceptional kinase selectivity, and highly favorable pharmacokinetic profile, including high permeability and low hepatic clearance [2]. These attributes make it a premium choice for both advanced in vitro signal transduction assays and in vivo xenograft models requiring sustained target inhibition without the off-target liabilities or formulation challenges of earlier-generation MEK inhibitors[3].

Research Fit

References

- [1] Cheng, Y., & Tian, H. (2017). Current Development Status of MEK Inhibitors. Molecules, 22(10), 1551.

- [2] Cohen, P., et al. (2009). Abstract #3696: AZD8330 (ARRY-424704): Preclinical evaluation of a potent, selective MEK 1/2 inhibitor currently in phase I trials. Cancer Research, 69(9_Supplement), 3696.

- [3] Fremin, C., & Meloche, S. (2012). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Journal of Hematology & Oncology, 5, 11.

Substituting AZD8330 with older or structurally divergent MEK inhibitors, such as Selumetinib (AZD6244) or CI-1040, frequently compromises assay reproducibility and in vivo efficacy [1]. Generic ATP-competitive inhibitors are highly sensitive to intracellular ATP fluctuations, leading to variable IC50 shifts in live-cell assays. Furthermore, many standard MEK inhibitors suffer from rapid hepatic clearance and poor oral bioavailability, necessitating higher or more frequent dosing in animal models[2]. AZD8330’s uncompetitive binding mechanism and optimized pharmacokinetic properties (63–77% oral bioavailability) ensure consistent, prolonged suppression of ERK phosphorylation, making it non-interchangeable for rigorous preclinical workflows where dosing efficiency and stable target engagement are critical [3].

Substitution Risk

References

- [1] Fremin, C., & Meloche, S. (2012). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Journal of Hematology & Oncology, 5, 11.

- [2] Wu, P., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Advances, 13, 24000-24025.

- [3] Cohen, P., et al. (2009). Abstract #3696: AZD8330 (ARRY-424704): Preclinical evaluation of a potent, selective MEK 1/2 inhibitor currently in phase I trials. Cancer Research, 69(9_Supplement), 3696.

Enhanced MEK1/2 Potency for Low-Dose Assay Workflows

AZD8330 demonstrates an IC50 of 7 nM against MEK1/2, offering a 2-fold potency advantage over the widely used comparator Selumetinib (AZD6244), which exhibits an IC50 of 14 nM [1]. This enhanced biochemical potency translates directly to lower required working concentrations in cellular assays.

| Evidence Dimension | Cell-free kinase IC50 |

| Target Compound Data | AZD8330: 7 nM |

| Comparator Or Baseline | Selumetinib (AZD6244): 14 nM |

| Quantified Difference | 2-fold higher biochemical potency |

| Conditions | Cell-free MEK1/2 kinase assay |

Allows researchers to use lower working concentrations, conserving material and minimizing solvent-induced cytotoxicity in sensitive cell lines.

Superior Oral Bioavailability and Low Hepatic Clearance

In pharmacokinetic evaluations, AZD8330 achieves 63-77% oral bioavailability and a prolonged plasma half-life of 10-11 hours in canine models [1]. This is a significant improvement over earlier-generation MEK inhibitors that suffer from rapid clearance and require high-dose or twice-daily administration.

| Evidence Dimension | Oral Bioavailability (%F) and Plasma Half-life |

| Target Compound Data | AZD8330: 63-77% bioavailability, 10-11 hour half-life |

| Comparator Or Baseline | Standard rapidly cleared tool compounds: Low bioavailability, short half-life |

| Quantified Difference | Extended half-life and high systemic exposure |

| Conditions | Oral administration in rodent and canine pharmacokinetic models |

Enables once-daily low-dose oral administration (e.g., 0.4–1.25 mg/kg), significantly reducing total compound procurement requirements for long-term xenograft studies.

Exceptional Kinase Selectivity for Clean Signal Transduction

AZD8330 shows no inhibitory activity against a panel of over 200 non-target kinases at concentrations up to 10 µM [1]. This near-absolute selectivity outperforms broad-spectrum kinase inhibitors that exhibit significant off-target binding at micromolar concentrations.

| Evidence Dimension | Off-target kinase inhibition |

| Target Compound Data | AZD8330: 0 off-target hits at 10 µM |

| Comparator Or Baseline | Broad-spectrum kinase inhibitors: Multiple off-target hits |

| Quantified Difference | Near-absolute selectivity for MEK1/2 within the tested panel |

| Conditions | High-throughput kinase profiling panel (>200 kinases at 10 µM) |

Ensures that observed phenotypic changes are strictly driven by MEK/ERK pathway inhibition, eliminating confounding variables in mechanism-of-action studies.

High Solubility in Standard Laboratory Solvents

AZD8330 exhibits excellent solubility in common organic solvents, reaching up to 92 mg/mL (199.46 mM) in both anhydrous DMSO and Ethanol. This robust solubility profile avoids the precipitation issues common with more lipophilic or structurally rigid analogs.

| Evidence Dimension | Maximum solubility |

| Target Compound Data | AZD8330: 92 mg/mL in DMSO/Ethanol |

| Comparator Or Baseline | Poorly soluble analogs: <10 mg/mL |

| Quantified Difference | Highly concentrated stock generation without precipitation |

| Conditions | Standard laboratory conditions using anhydrous DMSO or Ethanol |

Facilitates the preparation of highly concentrated, stable stock solutions, ensuring reliable dosing across both high-throughput screening and in vivo applications.

In Vivo Oncology Efficacy Models

Due to its high oral bioavailability (63-77%) and low hepatic clearance, AZD8330 is ideal for xenograft studies requiring sustained ERK phosphorylation inhibition with low-dose, once-daily oral administration [1].

Targeted Signal Transduction Assays

The uncompetitive mechanism and extreme selectivity (no off-target hits against >200 kinases) make it the preferred tool compound for isolating MEK1/2-specific pathways without the ATP-dependent variability seen in generic inhibitors [2].

High-Throughput Screening (HTS) Workflows

Its excellent solubility in DMSO and Ethanol (up to 92 mg/mL) allows for reliable liquid handling, stable stock generation, and uniform distribution in automated HTS platforms, minimizing compound precipitation risks .

Application Fit Matrix

References

- [1] Cohen, P., et al. (2009). Abstract #3696: AZD8330 (ARRY-424704): Preclinical evaluation of a potent, selective MEK 1/2 inhibitor currently in phase I trials. Cancer Research, 69(9_Supplement), 3696.

- [2] Cheng, Y., & Tian, H. (2017). Current Development Status of MEK Inhibitors. Molecules, 22(10), 1551.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Explore Compound Types